molecular formula C3H10N2O2 B12118042 2-hydrazinyl-1,3-Propanediol

2-hydrazinyl-1,3-Propanediol

Cat. No.: B12118042
M. Wt: 106.12 g/mol
InChI Key: WUIYQFDCODJYLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydrazinyl-1,3-propanediol (CAS: 174402-58-5) is a diol derivative featuring a hydrazinyl (-NH-NH₂) substituent at the C2 position of the propanediol backbone. This compound has garnered attention due to its role as a substrate for enzymatic oxidation by ADH IIG from Pseudomonas putida HK5, where its structural configuration (2-amino-1,3-propanediol) enhances catalytic efficiency compared to other amino-propanediol isomers . Its hydrazinyl group also enables reactivity in synthesizing hydrazone derivatives, which are pivotal in medicinal chemistry .

Properties

Molecular Formula

C3H10N2O2

Molecular Weight

106.12 g/mol

IUPAC Name

2-hydrazinylpropane-1,3-diol

InChI

InChI=1S/C3H10N2O2/c4-5-3(1-6)2-7/h3,5-7H,1-2,4H2

InChI Key

WUIYQFDCODJYLD-UHFFFAOYSA-N

Canonical SMILES

C(C(CO)NN)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydrazinyl-1,3-Propanediol typically involves the reaction of hydrazine with 1,3-dihydroxypropane. One common method includes the following steps:

Industrial Production Methods

Industrial production of 2-hydrazinyl-1,3-Propanediol may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

2-hydrazinyl-1,3-Propanediol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-hydrazinyl-1,3-Propanediol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-hydrazinyl-1,3-Propanediol involves its interaction with molecular targets such as enzymes and proteins. The hydrazine group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s biological effects .

Comparison with Similar Compounds

Structural Analogs in Antifungal Therapeutics

2-Hydrazinyl-1,3-thiazole derivatives (e.g., compounds 7a–c) exhibit potent anti-Candida activity, with MIC values comparable to fluconazole. The thiazole heterocycle and C4 lipophilic substituents enhance fungal membrane disruption via interactions with lanosterol-C14α-demethylase (CYP51), a target in ergosterol biosynthesis. In contrast, 2-hydrazinyl-1,3-propanediol lacks the thiazole ring, limiting its direct antifungal efficacy but highlighting the importance of heterocyclic moieties in drug design .

Hydrazinyl Heterocycles in Antiplatelet and Anti-TB Agents

2-Hydrazinyl-1,3,4-thiadiazole derivatives demonstrate dual biological roles:

  • Antiplatelet activity : Hydrazone groups inhibit COX enzymes, reducing platelet aggregation .
  • Anti-tuberculosis activity : Compounds 35 and 36 show efficacy against multidrug-resistant Mycobacterium tuberculosis strains .
    The thiadiazole scaffold provides rigidity and electronic effects absent in 2-hydrazinyl-1,3-propanediol, underscoring the role of heterocycle diversity in target specificity.

Positional Isomerism in Biocatalysis

Enzymatic studies reveal that 2-amino-1,3-propanediol is oxidized 3× faster by ADH IIG than (±)-3-amino-1,2-propanediol, emphasizing the critical influence of amino group positioning on substrate recognition . This contrasts with 3-chloro-1,2-propanediol, a halogenated analog used in analytical studies, where chlorine substitution alters hydrophobicity and toxicity profiles .

Physicochemical and Functional Comparisons

Table 1: Key Properties and Activities of 2-Hydrazinyl-1,3-Propanediol and Analogs

Compound Structural Features Key Properties/Activities Applications References
2-Hydrazinyl-1,3-propanediol C2 hydrazinyl, propanediol Substrate for ADH IIG oxidation Biocatalysis, synthesis
2-Hydrazinyl-1,3-thiazole Thiazole ring, C4 substituent Anti-Candida activity (MIC ~2 µg/mL) Antifungal drug development
2-Hydrazinyl-1,3,4-thiadiazole Thiadiazole core, hydrazone COX inhibition, anti-TB activity Antiplatelet/anti-TB agents
2-Chloro-1,3-propanediol C2 chlorine, propanediol Hydrolysate contaminant, analytical standard Food safety testing
2-Ethyl-2-(hydroxymethyl)-1,3-propanediol Branched alkyl chain High thermal stability Polymer synthesis

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.